molecular formula C14H9BrN2 B1400558 6-Bromo-4-(4-pyridinyl)quinoline CAS No. 1083326-14-0

6-Bromo-4-(4-pyridinyl)quinoline

カタログ番号: B1400558
CAS番号: 1083326-14-0
分子量: 285.14 g/mol
InChIキー: KDZCTWVNPUCEQT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromo-4-(4-pyridinyl)quinoline is a useful research compound. Its molecular formula is C14H9BrN2 and its molecular weight is 285.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

6-Bromo-4-(4-pyridinyl)quinoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including antibacterial, antimalarial, and anticancer properties, supported by case studies and research findings.

This compound is characterized by the presence of a bromine atom and a pyridine ring, contributing to its unique pharmacological profile. Its structure can be represented as follows:

C10H7BrN2\text{C}_{10}\text{H}_7\text{BrN}_2

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria. A study focused on the synthesis of 6-bromoquinolin-4-ol derivatives revealed that certain derivatives showed high efficacy against Extended Spectrum Beta-Lactamase (ESBL) producing Escherichia coli and Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicated potent activity, with some derivatives achieving MIC values as low as 10 mg/mL .

Table 1: Antibacterial Activity of 6-Bromoquinoline Derivatives

CompoundTarget BacteriaMIC (mg/mL)
3aESBL E. coli10
3bMRSA20
3eESBL E. coli5

Antimalarial Activity

The compound has also been investigated for its antimalarial properties. A study highlighted the potential of quinoline derivatives, including this compound, in inhibiting Plasmodium falciparum. The mechanism involves the inhibition of translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in the malaria parasite. Compounds from this class exhibited low nanomolar activity against various life stages of the parasite, making them promising candidates for further development .

Table 2: Antimalarial Efficacy of Quinoline Derivatives

CompoundEC50 (nM)Mechanism of Action
1120Inhibition of PfEF2
2<10Inhibition of multiple life stages

Anticancer Activity

The potential anticancer effects of this compound have been explored through various studies. It has been found to inhibit specific kinase pathways that are often dysregulated in cancer cells. For instance, it has shown promise as a PI3 kinase inhibitor, which plays a critical role in cell growth and survival .

Case Study:
A recent investigation into the cytotoxicity of ruthenium(II) complexes incorporating substituted pyridine–quinoline ligands demonstrated that these complexes exhibit dual catalytic and biological activities. The incorporation of this compound into these complexes resulted in enhanced cytotoxic effects against cancer cell lines, indicating its potential as a lead compound in anticancer drug development .

科学的研究の応用

Medicinal Chemistry

Quinoline Derivatives as Pharmacophores
The quinoline structure, including 6-bromo-4-(4-pyridinyl)quinoline, is recognized for its broad spectrum of biological activities. Quinoline derivatives have been extensively studied for their potential as therapeutic agents against various diseases, including malaria, cancer, and bacterial infections. The specific structural features of this compound contribute to its pharmacological properties, making it a valuable candidate for drug development .

Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, the quinoline motif is integral in the design of several anti-malarial drugs such as chloroquine and mefloquine. The presence of bromine and pyridine groups in this compound enhances its interaction with biological targets, potentially increasing its efficacy against pathogens .

Synthesis and Chemical Properties

Synthetic Routes
The synthesis of this compound can be achieved through various chemical methods. One notable approach involves the use of diastereoselective synthesis techniques that allow for the efficient production of this compound with minimal by-products. Such methods are crucial for scaling up production for pharmaceutical applications .

Synthesis MethodDescription
Diastereoselective SynthesisUtilizes specific reagents to produce the desired compound with high selectivity and yield.
Chiral Column ChromatographyEmployed to separate enantiomers and purify the final product.

Biological Evaluation

Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline derivatives. Compounds similar to this compound have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanism often involves interaction with DNA or specific enzymes that are crucial for cancer cell proliferation .

Inhibitory Effects on Enzymes
Additionally, quinoline compounds are known to act as enzyme inhibitors. For example, they can inhibit topoisomerases, which are essential for DNA replication and transcription in cancer cells. This inhibition leads to disrupted cell division and growth, providing a therapeutic avenue for cancer treatment .

Case Studies and Research Findings

Case Study: Antimicrobial Efficacy
In a study examining various quinoline derivatives, this compound was tested against several bacterial strains. The results demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential use as a lead compound in developing new antibiotics .

Case Study: Anticancer Activity
Another research effort focused on the evaluation of this compound's effects on different cancer cell lines. The compound exhibited dose-dependent cytotoxicity, effectively reducing cell viability in tested tumor models. This finding underscores its potential as a candidate for further development in cancer therapy .

特性

IUPAC Name

6-bromo-4-pyridin-4-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2/c15-11-1-2-14-13(9-11)12(5-8-17-14)10-3-6-16-7-4-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZCTWVNPUCEQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1Br)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 1 L sealed tube charged with 6-bromo-4-iodoquinoline (11.58 g, 0.0347 mol), 4-pyridineboronic acid (5.97 g, 0.0486 mol), tetrakis(triphenyphosphine)palladium[0] (2.0 g, 0.00173 mol), 2 M aqueous potassium carbonate (152 mL) and 1,4-dioxane (152 mL) was stirred at 100° C. for 28 hrs. After cooling to rt, the organic layer was separated and the aqueous portion extracted with EtOAc (200 mL×3). The combined organic extracts were dried (Na2SO4), filtered and partially concentrated in vacuo. The resultant mixture was filtered to give the title compound (9.13 g) as a tan solid. The residual supernatant was concentrated to dryness and purified by silica gel chromatography (100% ethyl acetate to 2% methanol in ethyl acetate) to provide an additional 0.036 g of the title compound as a tan solid (combined 9.166 g, 92% yield).
Quantity
11.58 g
Type
reactant
Reaction Step One
Quantity
5.97 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenyphosphine)palladium[0]
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
152 mL
Type
reactant
Reaction Step One
Quantity
152 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-4-(4-pyridinyl)quinoline
Reactant of Route 2
Reactant of Route 2
6-Bromo-4-(4-pyridinyl)quinoline
Reactant of Route 3
Reactant of Route 3
6-Bromo-4-(4-pyridinyl)quinoline
Reactant of Route 4
Reactant of Route 4
6-Bromo-4-(4-pyridinyl)quinoline
Reactant of Route 5
Reactant of Route 5
6-Bromo-4-(4-pyridinyl)quinoline
Reactant of Route 6
Reactant of Route 6
6-Bromo-4-(4-pyridinyl)quinoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。